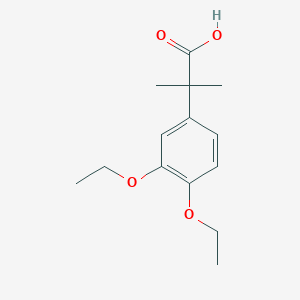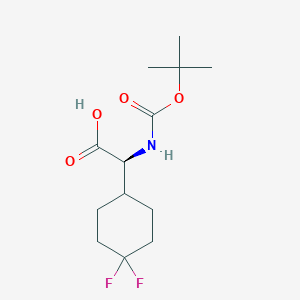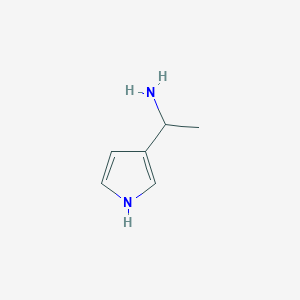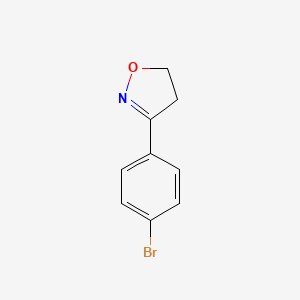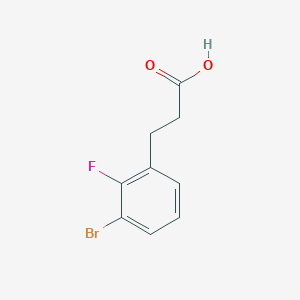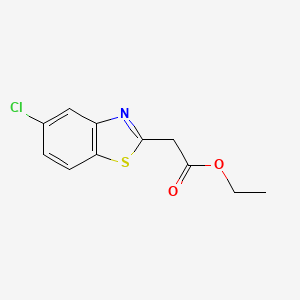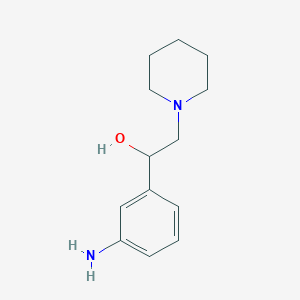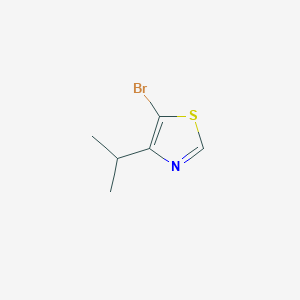
5-Bromo-4-isopropylthiazole
描述
5-Bromo-4-isopropylthiazole: is a heterocyclic organic compound with the molecular formula C6H8BrNS . It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a bromine atom and an isopropyl group attached to the ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-isopropylthiazole typically involves the bromination of 4-isopropylthiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 5-Bromo-4-isopropylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of azides, nitriles, or other substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
科学研究应用
Chemistry: 5-Bromo-4-isopropylthiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. It is also employed in the development of materials with specific properties .
作用机制
The mechanism of action of 5-Bromo-4-isopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The bromine atom and isopropyl group contribute to the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating signal transduction pathways.
相似化合物的比较
4-Isopropylthiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-2-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in chemical and biological properties.
Uniqueness: 5-Bromo-4-isopropylthiazole is unique due to the presence of both a bromine atom and an isopropyl group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
5-bromo-4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLUHAQVFQKYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732012 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025700-46-2 | |
| Record name | 5-Bromo-4-(propan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)
